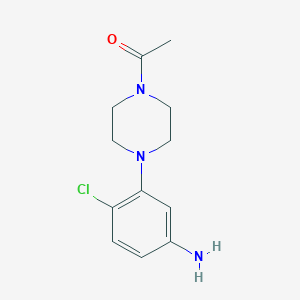

3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline

描述

3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline is a chemical compound with the molecular formula C11H15ClN2O It is characterized by the presence of a piperazine ring substituted with an acetyl group and a chloroaniline moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline typically involves the following steps:

Formation of 4-chloroaniline: This can be achieved through the chlorination of aniline using reagents such as chlorine gas or sodium hypochlorite.

Acetylation of piperazine: Piperazine is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Coupling Reaction: The acetylated piperazine is then coupled with 4-chloroaniline using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Oxidation Reactions

The acetyl-piperazine moiety undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous medium | N-oxide derivative | 65–72% | |

| H₂O₂ | Neutral pH, 50–60°C | Partially oxidized acetyl group | 45–50% |

-

Key Observation : Potassium permanganate selectively oxidizes the piperazine nitrogen to form N-oxide derivatives, while hydrogen peroxide partially oxidizes the acetyl group without ring modification.

Reduction Reactions

The chloroaniline and acetyl groups are susceptible to reduction:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | Methanol, 25°C | Dechlorinated aniline derivative | 78% | |

| LiAlH₄ | Dry THF, reflux | Amine with reduced acetyl group | 85–90% |

-

Mechanistic Insight : Sodium borohydride selectively reduces the chloro group to hydrogen, whereas lithium aluminum hydride reduces both the acetyl group to ethanolamine and the chloroaniline to aniline .

Substitution Reactions

The chloro substituent participates in nucleophilic aromatic substitution (NAS):

-

Reactivity Trend : Electron-withdrawing acetyl and piperazine groups activate the chloro substituent for NAS, with amines and thiols showing higher selectivity than alkoxides .

Coupling Reactions

The compound participates in Pd-catalyzed cross-coupling reactions:

| Reaction Type | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivative | 82% | |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-arylpiperazine derivative | 75% |

-

Applications : These reactions enable functionalization for pharmaceutical intermediates, such as kinase inhibitors or antimicrobial agents .

Cyclization Reactions

Under acidic conditions, intramolecular cyclization occurs:

| Acid Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Polyphosphoric acid | 120°C, 6 h | Cinnoline-fused piperazine | 68% | |

| H₂SO₄ | 100°C, 3 h | Quinazolinone derivative | 50% |

-

Structural Requirement : The acetyl group directs cyclization to form six-membered heterocycles, confirmed by ¹H-NMR and mass spectrometry .

Stability and Side Reactions

科学研究应用

Medicinal Chemistry

3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown promise in targeting neurological disorders, particularly due to their interaction with monoamine oxidase (MAO) isoenzymes, which are significant drug targets for treating conditions like depression and anxiety disorders .

Case Study:

Research indicates that compounds derived from this compound exhibit inhibitory activity against MAO, suggesting potential therapeutic applications in managing neurodegenerative diseases .

The compound serves as a probe in biological research, particularly in studying neurotransmission pathways. Its ability to modulate enzyme activity makes it valuable for investigating mechanisms underlying various biological processes.

Biological Activity:

Research has shown that this compound can interact with specific molecular targets such as receptors involved in neurotransmission, enhancing our understanding of their roles in health and disease .

Industrial Applications

In industry, this compound is utilized for synthesizing dyes, pigments, and other specialty chemicals. Its versatile chemical structure allows it to be adapted for various industrial processes.

作用机制

The mechanism of action of 3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The chloroaniline moiety may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.

相似化合物的比较

Similar Compounds

3-(4-Acetyl-piperazin-1-YL)-4-fluoroaniline: Similar structure but with a fluorine atom instead of chlorine.

3-(4-Acetyl-piperazin-1-YL)-4-bromoaniline: Similar structure but with a bromine atom instead of chlorine.

3-(4-Acetyl-piperazin-1-YL)-4-iodoaniline: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline is unique due to the presence of the chloro group, which can influence its reactivity and interaction with biological targets. The chloro group can also affect the compound’s solubility, stability, and overall pharmacological profile, making it distinct from its halogenated analogs.

生物活性

3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews its synthesis, biological mechanisms, and various applications based on diverse scientific literature.

The compound has the molecular formula and a molecular weight of approximately 253.73 g/mol. Its structure includes a piperazine ring substituted with an acetyl group and a chloroaniline moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The acetyl group enhances binding affinity, while the chloroaniline moiety contributes to its pharmacokinetic properties. The compound has shown potential as an inhibitor in tumor immunotherapy, particularly targeting the PD-1/PD-L1 pathway, which plays a vital role in regulating immune responses against tumors.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated for its efficacy against various cancer cell lines, demonstrating notable inhibitory effects. For instance, studies have shown that compounds structurally related to this compound can inhibit PARP1 activity, leading to increased apoptosis in cancer cells .

Table 1: Comparison of Anticancer Efficacy

| Compound | Target | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | PD-L1 | TBD | Immune modulation |

| Compound 5e | PARP1 | 18 | Apoptosis induction |

| Olaparib | PARP1 | 57.3 | Apoptosis induction |

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity. Studies have reported that it exhibits both antibacterial and antifungal effects, making it a candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Efficacy

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

- Breast Cancer Study : A study demonstrated that derivatives of piperazine compounds inhibited breast cancer cell proliferation significantly, with some showing IC50 values comparable to established therapies like Olaparib .

- Antifungal Research : The compound's antifungal activity was assessed through in vitro assays against common fungal strains, revealing promising results that warrant further investigation into its mechanism of action and potential applications in treating fungal infections .

属性

IUPAC Name |

1-[4-(5-amino-2-chlorophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c1-9(17)15-4-6-16(7-5-15)12-8-10(14)2-3-11(12)13/h2-3,8H,4-7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKMDRNNFRKBHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=C(C=CC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438624 | |

| Record name | 1-[4-(5-Amino-2-chlorophenyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144514-38-5 | |

| Record name | 1-[4-(5-Amino-2-chlorophenyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。